molecular formula C10H10N2O2S B146716 N-Benzothiazol-2-yl-2-methoxy-acetamide CAS No. 133024-42-7

N-Benzothiazol-2-yl-2-methoxy-acetamide

Cat. No.: B146716
CAS No.: 133024-42-7
M. Wt: 222.27 g/mol
InChI Key: XSPDAYGWYRVQBU-UHFFFAOYSA-N
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Description

N-Benzothiazol-2-yl-2-methoxy-acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Q & A

Q. What are the common synthetic routes for preparing N-Benzothiazol-2-yl-2-methoxy-acetamide and its derivatives?

Basic Research Question
The synthesis typically involves coupling benzothiazol-2-amine derivatives with activated acetamide precursors. For example:

  • Step 1 : Prepare 6-methoxy-1,3-benzothiazol-2-amine via condensation of aniline derivatives with KSCN and bromine in glacial acetic acid at controlled temperatures (<10°C) .
  • Step 2 : React the benzothiazol-2-amine with an acylating agent (e.g., 1-adamantylacetyl imidazole) in refluxing chloroform to form the acetamide derivative .
  • Step 3 : Optimize yield by recrystallization from ethanol or aqueous ethanol (80%) .

Key Characterization : Confirm product integrity via 1^1H NMR (e.g., δ 3.76 ppm for methoxy groups), IR (amide C=O stretch at ~1668 cm1^{-1}), and elemental analysis .

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole acetamide derivatives?

Advanced Research Question
X-ray diffraction provides atomic-level insights into molecular geometry and intermolecular interactions:

  • Software Tools : Use SHELX suite (SHELXL for refinement) to solve crystal structures . WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
  • Case Study : For N-Benzothiazol-2-yl derivatives, X-ray data revealed triclinic P1P\overline{1} symmetry with intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.62 Å) stabilizing the crystal lattice .
  • Validation : Apply the IUCr’s checkCIF tool to ensure data consistency (e.g., ADDSYM analysis for missed symmetry) .

Q. What methodological approaches are recommended for characterizing purity and structural integrity?

Basic Research Question

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Identify methoxy (δ 3.7–3.8 ppm) and acetamide (δ 2.6–2.8 ppm) protons .
    • IR Spectroscopy : Confirm amide formation (C=O stretch at 1660–1680 cm1^{-1}) and methoxy groups (C–O stretch at ~1260 cm1^{-1}) .
  • Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., C: 67.38%, H: 6.79% for C20_{20}H24_{24}N2_2O2_2S) .
  • Chromatography : Use HPLC with a C18 column (MeOH/H2_2O mobile phase) to assess purity (>95%).

Q. How can researchers optimize reaction conditions to improve yields?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., chloroform) enhance acylation efficiency due to better solubility of intermediates .
  • Temperature Control : Reflux at 60–80°C minimizes side reactions (e.g., hydrolysis of imidazole intermediates) .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic acyl substitution .
  • Workup : Use fractional crystallization (e.g., ethanol/water) to isolate pure products; yields improve from ~22% to >40% with optimized protocols .

Q. What computational methods are suitable for studying electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
  • Case Study : For benzothiazole derivatives, DFT simulations at the 6-31G(d) basis set revealed electron-withdrawing effects of the methoxy group, influencing reactivity .
  • Software : Gaussian or ORCA for geometry optimization; VMD or PyMOL for visualizing electron density maps.

Q. How to address contradictions between experimental and computational data?

Advanced Research Question

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Thermal Motion Analysis : Use WinGX to model anisotropic displacement parameters (ADPs); high thermal motion in methoxy groups might explain DFT vs. XRD deviations .
  • Energy Frameworks : Analyze intermolecular interaction energies (e.g., hydrogen bonds, van der Waals) using CrystalExplorer to reconcile lattice stability with computational models .

Q. What strategies evaluate biological activity of benzothiazole acetamides?

Advanced Research Question

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC50_{50} values (e.g., 10–50 µM for active derivatives) .
    • FRAP Assay : Quantify Fe3+^{3+} reduction to assess electron-donating capacity .
  • In Silico Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
    • ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP <5 for bioavailability) .

Properties

CAS No.

133024-42-7

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C10H10N2O2S/c1-14-6-9(13)12-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

XSPDAYGWYRVQBU-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

COCC(=O)NC1=NC2=CC=CC=C2S1

Synonyms

Acetamide, N-2-benzothiazolyl-2-methoxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminobenzothiazole (4.5 g) is dissolved in pyridine (100 ml) and thereto is added dropwise methoxyacetyl chloride (3.0 ml) at room temperature. After the mixture is stirred at room temperature for 2 hours, the solvent is distilled off. The resulting oil is dissolved in chloroform and the organic layer is washed with water and then with a saturated saline. The organic layer is dried over anhydrous sodium sulfate and the solvent is distilled off. The resulting solids are recrystallized from ethanol/water to give the title compound (5.2 g) having the following physical properties.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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